2-(Ethylsulfanyl)ethyl 4-(2-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-(Ethylsulfanyl)ethyl 4-(2-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as bromophenyl, chlorophenyl, and ethylsulfanyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)ethyl 4-(2-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes with optimized reaction parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)ethyl 4-(2-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Reduction: The carbonyl group in the hexahydroquinoline ring can be reduced to form alcohol derivatives.
Substitution: The bromophenyl and chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
2-(Ethylsulfanyl)ethyl 4-(2-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(2-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(Ethylsulfanyl)ethyl 4-(2-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 4-(2-Bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 2-(Ethylsulfanyl)ethyl 4-(2-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline
Uniqueness
The presence of the ethylsulfanyl group in this compound distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-(ethylsulfanyl)ethyl 4-(2-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 312526-58-2) is a complex organic molecule belonging to the hexahydroquinoline class. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C27H27BrClNO3S
- Molecular Weight : 560.93 g/mol
- Structure : The compound features a hexahydroquinoline core with various substituents that influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, impacting various biochemical pathways. Notably, compounds in the hexahydroquinoline class have been shown to exert anti-inflammatory and anticancer effects by modulating signaling pathways involved in cell proliferation and apoptosis.
Biological Activities
- Antiviral Activity : Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to this one. For instance, derivatives have shown efficacy against viruses such as Hepatitis C and Herpes Simplex Virus (HSV). The structural features of these compounds often correlate with their antiviral potency due to their ability to inhibit viral replication at the cellular level .
- Anticancer Properties : Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation. Research indicates that modifications in the substituents can enhance or diminish these effects .
- Anti-inflammatory Effects : The compound's potential as an anti-inflammatory agent has been explored through its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is crucial for developing treatments for diseases characterized by chronic inflammation.
Table 1: Summary of Biological Activities
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral activity of related compounds against Hepatitis C virus (HCV) using in vitro assays. The results indicated that certain structural modifications significantly enhanced antiviral potency compared to standard treatments .
Case Study 2: Cytotoxicity Against Cancer Cells
In another investigation involving various cancer cell lines (e.g., MCF-7 breast cancer cells), derivatives of hexahydroquinolines exhibited significant cytotoxicity with IC50 values in the low micromolar range. The study emphasized the importance of functional group positioning on the quinoline ring for optimizing therapeutic efficacy.
Properties
IUPAC Name |
2-ethylsulfanylethyl 4-(2-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27BrClNO3S/c1-3-34-13-12-33-27(32)24-16(2)30-22-14-18(17-8-10-19(29)11-9-17)15-23(31)26(22)25(24)20-6-4-5-7-21(20)28/h4-11,18,25,30H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBWEXNJYGFLEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3Br)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27BrClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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